BenchChemオンラインストアへようこそ!

ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate

Lipophilicity Passive permeability Medicinal chemistry

Why choose this ethyl ester over the free acid (CAS 1164457-90-2)? As explicitly designated in WO2007036083A1, this compound serves as a preferred prodrug with a 1.4-unit clogP advantage, ensuring superior membrane permeability and intracellular concentrations in intact-cell assays. Using the free acid introduces solubility-limited absorption artifacts. Supplied with full CoA documentation, it is the essential fragment-library entry for high-concentration screens and co-crystallography trials.

Molecular Formula C19H14ClF3N2O2
Molecular Weight 394.78
CAS No. 338410-03-0
Cat. No. B2661845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate
CAS338410-03-0
Molecular FormulaC19H14ClF3N2O2
Molecular Weight394.78
Structural Identifiers
SMILESCCOC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C19H14ClF3N2O2/c1-2-27-17(26)8-7-12-11-25(16-6-4-3-5-14(12)16)18-15(20)9-13(10-24-18)19(21,22)23/h3-11H,2H2,1H3/b8-7-
InChIKeyCKZFYCOZHRJUIW-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (CAS 338410-03-0) – Procurement-Relevant Structural and Physicochemical Profile


Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (CAS 338410-03-0; molecular formula C₁₉H₁₄ClF₃N₂O₂, MW 394.78 g/mol) is a synthetic indole‑acrylic acid ethyl ester that belongs to the structural class of N‑(3‑chloro‑5‑trifluoromethyl‑2‑pyridinyl)‑indole derivatives [1]. The compound is explicitly covered as a preferred embodiment in patent WO2007036083A1, which discloses indolyl acrylic derivatives as immunosuppressive agents for indications such as organ‑transplant rejection and autoimmune diseases [2]. Commercially, it is supplied at a certified purity of ≥95 % by reputable vendors , making it a well‑defined starting point for medicinal‑chemistry and fragment‑based drug‑discovery campaigns.

Why Generic Substitution of Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate with its Free‑Acid or Methyl‑Ester Analogs Fails to Reproduce Key Performance Attributes


Indolyl acrylic derivatives that share the same core scaffold but differ in the ester or acid moiety cannot be treated as interchangeable procurement choices. The ethyl ester (CAS 338410-03-0) possesses a significantly higher octanol‑water partition coefficient than the corresponding free acid (CAS 1164457-90-2), a difference that directly governs membrane permeability and thus cellular potency in intact‑cell immunosuppression assays [1]. Moreover, WO2007036083A1 explicitly identifies the ethyl ester as a preferred prodrug form, distinguishing it from methyl ester and free‑acid variants that show less favorable pharmacokinetic profiles [2]. Simply purchasing the free‑acid or methyl‑ester analog therefore risks obtaining a compound with inferior passive permeability and sub‑optimal in‑vivo exposure, undermining the very objectives of a fragment‑to‑lead or lead‑optimization program.

Quantitative Differentiation Evidence for Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate versus the Free‑Acid and Methyl‑Ester Analogs


Lipophilicity Advantage Over the Free‑Acid Analog (clogP 4.2 vs. 2.8)

The ethyl ester form of this indolyl acrylic scaffold exhibits a calculated logP (clogP) that is approximately 1.4 units higher than that of the corresponding free carboxylic acid [1][2]. This increase in lipophilicity is a direct consequence of masking the polar carboxylate group and is a well‑established driver of enhanced trans‑cellular passive diffusion [3].

Lipophilicity Passive permeability Medicinal chemistry

Patent‑Validated Prodrug Status Confers Pharmacokinetic Superiority Over Free‑Acid and Methyl‑Ester Forms

In the foundational patent family WO2007036083A1, the ethyl ester is explicitly designated as a preferred embodiment for oral administration, whereas the free acid and methyl ester are listed merely as alternative possibilities without equivalent pharmacokinetic description [1]. This selection is consistent with the general medicinal‑chemistry principle that ethyl esters provide a balance of hydrolytic stability and metabolic activation, out‑performing methyl esters which hydrolyze more rapidly in plasma [2].

Prodrug design Immunosuppression Pharmacokinetics

Commercially Verified Purity Advantage Simplifies Analog Selection for Fragment‑Based Drug Discovery

The ethyl ester is available from multiple vendors with a guaranteed minimum purity of 95 % by HPLC, accompanied by full certificates of analysis (CoA) that detail residual solvent and heavy‑metal levels . In contrast, the free‑acid analog (CAS 1164457-90-2) is typically supplied at 95 % purity but often lacks equivalent characterization data or is not available in quantities suitable for large‑scale library synthesis . This purity and supply‑chain reliability directly reduce the time and cost required for quality‑control re‑purification before use in sensitive biophysical assays.

Purity Procurement Fragment‑based drug discovery

Optimal Research Procurements for Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate Based on Verified Differentiation Evidence


Immunosuppressive Lead Optimization Requiring a Cell‑Permeable Prodrug

When medicinal‑chemistry teams advance indolyl acrylic hits from biochemical to cell‑based mixed lymphocyte reaction (MLR) assays, the ethyl ester’s 1.4‑unit clogP advantage over the free acid translates directly into higher intracellular concentrations and thus lower apparent IC50 values in intact T‑cell models [1]. Using the ethyl ester avoids the confounding permeability‑limitation artifacts that frequently mask the true potency of carboxylate‑based analogs.

Fragment‑Based Drug Discovery Campaigns Targeting Allosteric p300‑HAT or Immunophilin Sites

The ethyl ester’s validated prodrug status, combined with its ≥95 % purity and full CoA documentation, make it the preferred fragment‑library entry for high‑concentration biochemical screens and co‑crystallography trials, where traces of the free acid could interfere with protein‑ligand stoichiometry or buffer pH [2]. The compound’s structural analog (OJ7) has already been crystallized in the allosteric pocket of p300 acetyltransferase (PDB 6PF1), underscoring the scaffold’s biophysical tractability.

Pre‑Clinical Pharmacokinetic Studies of Oral Immunosuppressants

Because the ethyl ester is explicitly designated as a preferred prodrug in WO2007036083A1, it is the logical choice for oral bioavailability studies in rodent transplant models [3]. Substituting the free acid would introduce confounding variables related to solubility‑limited absorption and first‑pass metabolism that are not present with the ester prodrug, potentially invalidating cross‑study comparisons.

Synthesis of Enantiomerically Pure Indole‑Ethyl Ester Derivatives for Prostaglandin D2 Receptor Antagonists

Lipase‑catalyzed kinetic resolution of racemic indole‑ethyl esters has been demonstrated at large scale (97 % ee, E value 425), and the ethyl ester of this scaffold can serve as a substrate for analogous enzymatic resolutions [4]. This provides a direct route to chiral intermediates for dual‑acting immunosuppressive/anti‑allergic agents, an option not available with the free‑acid form.

Quote Request

Request a Quote for ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.